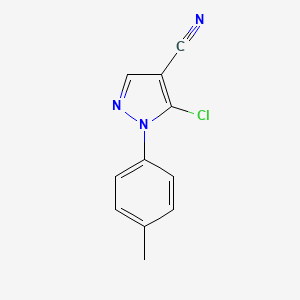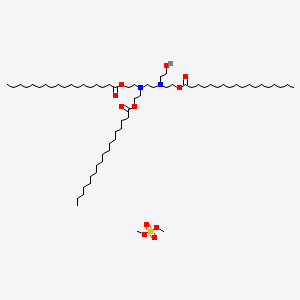
Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is a complex organic compound with a molecular formula of C66H132N2O11S and a molecular weight of 1161.80 g/mol. This compound is known for its unique structure, which includes stearic acid esters and ethylenedinitrilo tetraethanol units, making it a versatile chemical with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex typically involves the esterification of stearic acid with ethylenedinitrilo tetraethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using industrial reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups. These products have distinct properties and applications in various fields .
Applications De Recherche Scientifique
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of lipids and proteins.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its ester groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A similar compound used as a chelating agent and in the synthesis of metal complexes.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Another related compound with applications in metal extraction and catalysis.
Uniqueness
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is unique due to its combination of stearic acid esters and ethylenedinitrilo tetraethanol units, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with lipids and metal ions.
Propriétés
Numéro CAS |
23525-20-4 |
|---|---|
Formule moléculaire |
C66H132N2O11S |
Poids moléculaire |
1161.8 g/mol |
Nom IUPAC |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate |
InChI |
InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3 |
Clé InChI |
FHQCADNVDXPSDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


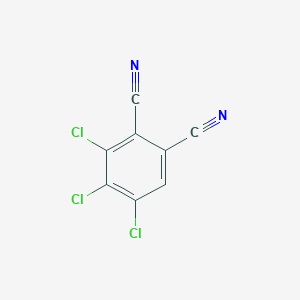
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
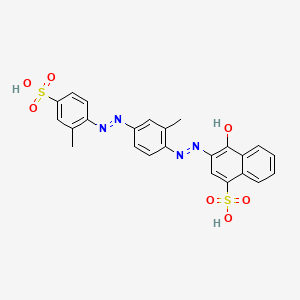
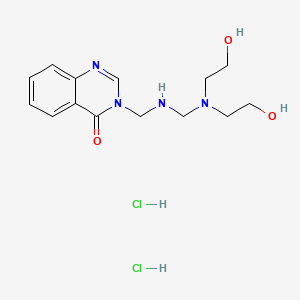
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
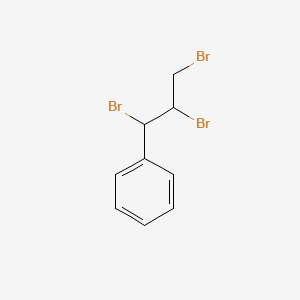
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
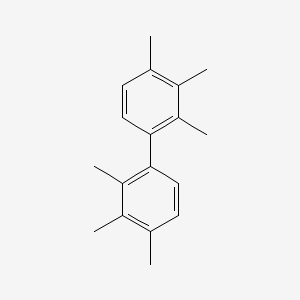
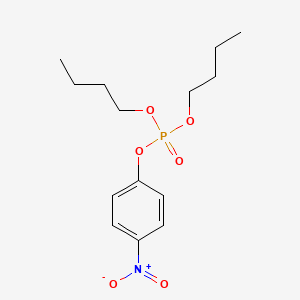
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
